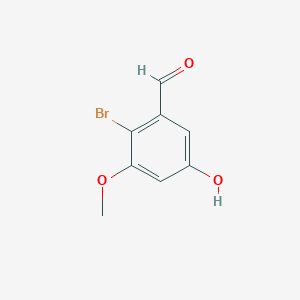
N,N'-Dicyanomethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyanomethanimidamide is an organic compound characterized by the presence of two cyano groups attached to a methanimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyanomethanimidamide typically involves the reaction of cyanogen chloride with guanidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Raw Material Mixing: Cyanogen chloride and guanidine derivatives are mixed in a suitable solvent such as acetonitrile.
Synthetic Reaction: The mixture is heated to a specific temperature (usually around 50-70°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N,N’-Dicyanomethanimidamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dicyanomethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyanomethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in N,N’-Dicyanomethanimidamide can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or amide functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Scientific Research Applications
N,N’-Dicyanomethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Dicyanomethanimidamide involves its interaction with specific molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and other proteins, leading to inhibition of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A common solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with similar properties but used in different contexts.
N,N-Dimethylethylenediamine: A compound with similar nitrogen-containing functional groups but different chemical behavior.
Uniqueness
N,N’-Dicyanomethanimidamide is unique due to its dual cyano groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
89302-48-7 |
|---|---|
Molecular Formula |
C3H2N4 |
Molecular Weight |
94.08 g/mol |
IUPAC Name |
N,N'-dicyanomethanimidamide |
InChI |
InChI=1S/C3H2N4/c4-1-6-3-7-2-5/h3H,(H,6,7) |
InChI Key |
NJHCPCRPKUJTPB-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC#N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


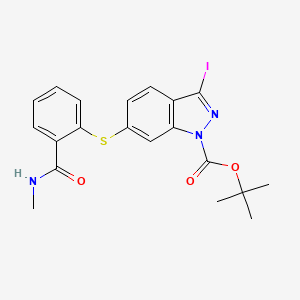
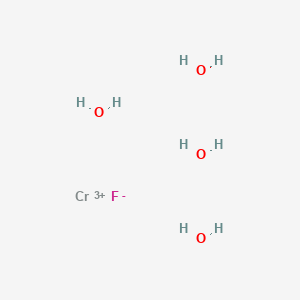
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
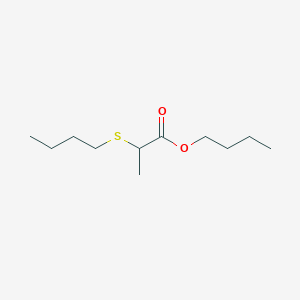
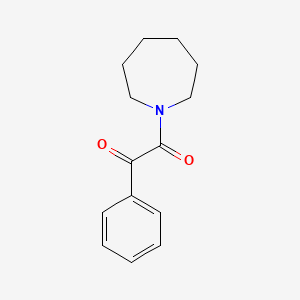
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![(4-(6-bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B14130873.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
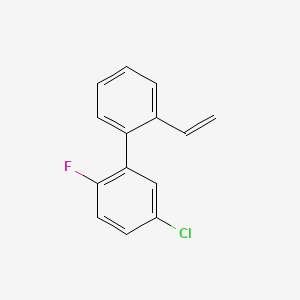

![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)

